molecular formula C12H16N2O3S B2545047 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide CAS No. 921915-48-2

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Cat. No.: B2545047
CAS No.: 921915-48-2
M. Wt: 268.33
InChI Key: LVLOWNFTPRWVPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide”, there are related studies on the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

Scientific Research Applications

Enzyme Inhibition and Interaction

  • Isoquinolinesulfonamides as Protein Kinase Inhibitors : Studies have demonstrated that isoquinolinesulfonamides, including derivatives of tetrahydroquinoline, act as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, showing selective inhibition towards certain protein kinases. This inhibition is attributed to the direct interaction with the enzyme's active center, indicating potential therapeutic applications in diseases where these kinases are dysregulated (Hidaka et al., 1984).

  • Carbonic Anhydrase Interaction : The crystal structure of human carbonic anhydrase II in complex with 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamide revealed insights into the inhibitor binding mode. This study provides a basis for designing more selective inhibitors for druggable isoforms such as cancer-associated hCA IX and neuronal hCA VII, highlighting the importance of these compounds in developing targeted cancer therapies (Mader et al., 2011).

Synthesis and Chemical Properties

  • N-Methylation of Quinolines : Research on the methylation of quinolines using CO2 and H2 has opened new pathways for synthesizing N-methyl-tetrahydroquinolines (MTHQs). This method presents a novel approach for the N-methylation reaction of quinolines, achieving high yields and demonstrating the versatility of tetrahydroquinoline derivatives in chemical synthesis (He et al., 2017).

  • Antimicrobial and Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have shown significant in vitro antitumor activity. Some compounds outperformed the reference drug Doxorubicin in efficacy, suggesting their potential as new antitumor agents. This research highlights the importance of structural modification in enhancing biological activities and developing new therapeutic agents (Alqasoumi et al., 2010).

Pharmacological Activities

  • Neurotoxicity and Dopaminergic Neurotoxins : Studies have explored the N-methylation of dopamine-derived tetrahydroisoquinolines and their oxidation by monoamine oxidase (MAO) into neurotoxic isoquinolinium ions. These findings suggest a potential mechanism for the involvement of N-methylated tetrahydroisoquinolines in the pathogenesis of neurodegenerative diseases like Parkinson's disease, emphasizing the need for further investigation into their neurotoxic effects (Naoi et al., 1993).

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-18(16,17)13-10-5-6-11-9(8-10)4-7-12(15)14(11)2/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLOWNFTPRWVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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